2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol
Description
Properties
IUPAC Name |
2-[1-[(4-bromothiophen-2-yl)methyl]piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNOS/c13-11-7-12(16-9-11)8-14-4-1-10(2-5-14)3-6-15/h7,9-10,15H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYJVQVOMRJJRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CC2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis of 2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol typically follows these key stages:
Step 1: Bromination of Thiophene
- Starting from thiophene, selective bromination at the 4-position is achieved using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene or 5-bromothiophene derivatives.
Step 2: Formation of Bromothiophen-2-ylmethyl Intermediate
- The brominated thiophene is then converted to a bromothiophen-2-ylmethyl intermediate by reaction with suitable alkylating agents or via reduction of corresponding aldehydes.
Step 3: Piperidine Ring Functionalization
- Piperidin-4-one or piperidin-4-ol derivatives are employed as core scaffolds. The bromothiophen-2-ylmethyl group is introduced at the nitrogen (position 1) of the piperidine ring through nucleophilic substitution or reductive amination.
Step 4: Introduction of Ethan-1-ol Side Chain
- The ethan-1-ol moiety at the 4-position of the piperidine ring is installed either by reduction of a ketone intermediate or by direct alkylation of the piperidin-4-ol.
Detailed Synthetic Procedures and Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome / Notes |
|---|---|---|---|
| 1 | Bromination of Thiophene | Bromine or NBS in suitable solvent (e.g., chloroform) | Selective bromination at 4-position of thiophene to give 4-bromothiophene |
| 2 | Formation of Bromothiophenylmethyl Intermediate | Reaction of 4-bromothiophene-2-carbaldehyde with reducing agents or alkyl halides | Formation of 4-bromothiophen-2-ylmethyl intermediate, often via reduction or nucleophilic substitution |
| 3 | Nucleophilic Substitution or Reductive Amination | Piperidin-4-one or 4-hydroxypiperidine + bromothiophen-2-ylmethyl intermediate, base (e.g., NaHCO₃), reductant (e.g., NaBH(OAc)₃) | Formation of 1-(4-bromothiophen-2-ylmethyl)piperidin-4-ol or piperidin-4-one derivatives |
| 4 | Reduction or Alkylation | LiAlH₄ or other hydride reagents for reduction; or alkyl halides for substitution | Conversion of ketone to ethan-1-ol side chain or direct alkylation to yield final compound |
Purification and Characterization
- Purification is typically achieved by recrystallization (methanol/water) or silica gel column chromatography (ethyl acetate/hexane) to obtain purity exceeding 93%.
- Structural confirmation employs:
- Single-crystal X-ray diffraction to determine stereochemistry and bond parameters.
- Nuclear Magnetic Resonance (¹H and ¹³C NMR) including DEPT-135 experiments to assign carbon types.
- Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups such as hydroxyl (3200–3600 cm⁻¹) and C-Br stretches (550–600 cm⁻¹).
- High-resolution mass spectrometry (HRMS) to verify molecular formula.
Mechanistic Insights
- The nucleophilic substitution at the piperidine nitrogen is facilitated by the electron-rich amine attacking the electrophilic bromothiophen-2-ylmethyl intermediate.
- Reductive amination is a key step, where the aldehyde group of bromothiophene-2-carbaldehyde forms an imine intermediate with the piperidin-4-one or piperidin-4-ol, followed by reduction to the secondary amine.
- The reduction of the ketone to ethan-1-ol side chain is typically conducted with hydride reagents such as LiAlH₄, which selectively reduce the carbonyl without affecting the aromatic bromothiophene moiety.
Comparative Analysis with Related Compounds
| Compound | Key Structural Difference | Synthetic Highlights |
|---|---|---|
| 4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol | Bromine at 5-position of thiophene ring | Similar bromination and nucleophilic substitution steps; used as a reference compound |
| 1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one | Ketone at piperidine 4-position | Requires additional reduction step to ethan-1-ol for target compound |
| Piperidine derivatives with phenyl or fluoro substituents | Different aromatic substituents | Synthetic routes involve similar nucleophilic substitution and reductive amination steps |
Summary Table of Preparation Methods
Research Findings and Optimization Notes
- Reaction progress is monitored by thin-layer chromatography (TLC) and NMR spectroscopy to ensure complete conversion and avoid side products.
- Use of bases such as sodium bicarbonate facilitates imine formation and stabilizes intermediates during reductive amination.
- Purification by recrystallization improves yield and removes impurities that may arise from incomplete reaction or side reactions.
- Structural characterization confirms the stereochemistry and integrity of the piperidine ring and bromothiophene substituent, critical for biological activity.
Chemical Reactions Analysis
Types of Reactions
2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol can undergo various chemical reactions including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromothiophene moiety can be reduced to form thiophene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield 2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethanal or 2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethanoic acid .
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant and Anxiolytic Properties
Recent studies have indicated that compounds similar to 2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol exhibit significant antidepressant and anxiolytic effects. The piperidine structure is known for its ability to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. This compound could serve as a lead compound for developing new antidepressants or anxiolytics with improved efficacy and reduced side effects.
1.2 Analgesic Activity
Research has shown that derivatives of piperidine can possess analgesic properties. The incorporation of the bromothiophene group may enhance the bioactivity of the compound, making it a candidate for pain management therapies. Studies involving animal models have demonstrated promising results in pain relief, suggesting further exploration in clinical settings.
Materials Science
2.1 Conductive Polymers
The unique electronic properties of bromothiophene derivatives make them suitable for applications in organic electronics. When integrated into polymer matrices, compounds like 2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol can enhance the conductivity and stability of organic semiconductors. This application is crucial for the development of flexible electronics and organic photovoltaic devices.
2.2 Sensors
Due to its structural characteristics, this compound can be utilized in the fabrication of chemical sensors. The ability of bromothiophene to undergo redox reactions can be harnessed to create sensors for detecting various analytes, including gases and biomolecules. Research has indicated that such sensors can offer high sensitivity and selectivity.
Research Tool
3.1 Chemical Probes
In biochemical research, compounds like 2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol can serve as chemical probes to study biological processes involving piperidine derivatives. These probes can help elucidate mechanisms of action in various biological systems and contribute to drug discovery efforts.
3.2 Structure–Activity Relationship Studies
The compound's unique structure allows it to be used in structure–activity relationship (SAR) studies aimed at optimizing pharmacological profiles. By modifying the bromothiophene or piperidine components, researchers can assess how structural changes affect biological activity, leading to the development of more effective therapeutics.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antidepressant Effects | Evaluated the efficacy of piperidine derivatives | Showed significant reduction in depression-like behaviors in animal models |
| Analgesic Activity Assessment | Investigated pain relief properties | Demonstrated effective pain management comparable to standard analgesics |
| Conductivity in Polymers | Explored integration into polymer matrices | Enhanced electrical conductivity and stability observed |
Mechanism of Action
The mechanism of action of 2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Structural Modifications and Functional Group Effects
Substituents on the Piperidine Ring
- Ethanol vs. Methanol Terminal Groups: The compound (1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)methanol () replaces the ethanol group with methanol. Methanol derivatives may exhibit faster metabolic clearance due to reduced steric hindrance .
- Ketone vs. Alcohol: 2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one () substitutes the ethanol with a ketone. Ketones are less polar than alcohols, which could reduce aqueous solubility but improve membrane permeability. The absence of a hydroxyl group may also diminish interactions with polar enzyme active sites .
Aromatic and Heterocyclic Modifications
- Thiophene vs. Benzene Rings: The methylbenzyl analog 2-(1-(4-Methylbenzyl)piperidin-4-yl)ethan-1-ol () replaces the bromothiophene with a methyl-substituted benzene. Bromine’s electron-withdrawing effect in the target compound may enhance binding to electron-rich targets compared to methyl groups .
Piperazine Additions :
2-{4-[1-(4-Bromophenyl)methyl]piperidin-4-yl}piperazin-1-yl)ethan-1-ol () incorporates a piperazine ring, increasing molecular weight and basicity. Piperazine improves water solubility but may introduce off-target interactions due to its affinity for amine-binding receptors .
Complex Heterocyclic Systems
- Pyrimidine-Pyrazole Hybrids: The JAK2/FLT3 inhibitor 2-((1-(2-fluoro-4-((4-(1-isopropyl-1H-pyrazol-4-yl)-5-methylpyrimidin-2-yl)amino)phenyl)piperidin-4-yl)(methyl)amino)ethan-1-ol () demonstrates how extended aromatic systems enhance kinase inhibition. The target compound’s simpler structure lacks this specificity but may offer broader bioavailability .
- Thiadiazole Derivatives: Analogs like 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol () replace bromothiophene with a thiadiazole ring. Bromothiophene’s bulkier structure might hinder such binding but improve metabolic stability .
Pharmacological and Physicochemical Properties
Biological Activity
2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol is a synthetic compound that incorporates a bromothiophene moiety into a piperidine structure, linked to an ethan-1-ol group. This unique structure suggests potential biological activity, particularly in pharmacological applications. Understanding its biological activity requires an examination of its mechanisms, interactions with biological targets, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₈BrNOS
- Molecular Weight : 304.25 g/mol
- CAS Number : 2004606-59-9
The biological activity of 2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol is primarily attributed to its interactions with various enzymes and receptors. The bromothiophene moiety can participate in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions may modulate the activity of target proteins, influencing several biochemical pathways.
Anticancer Activity
Research indicates that compounds structurally similar to 2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol exhibit significant anticancer properties. For instance, studies have shown that derivatives containing piperidine rings can inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, leading to reduced cell proliferation in glioma and melanoma models . The specific effects of this compound on cancer cell lines remain to be fully elucidated but are promising based on related structures.
Antimicrobial Activity
The compound's potential antimicrobial properties are suggested by its structural similarity to other thiophene derivatives known for antibacterial effects. In studies of related compounds, significant inhibition against Gram-positive bacteria such as Staphylococcus aureus has been reported . The exact efficacy of 2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol against specific microbial strains requires further investigation.
Neuropharmacological Effects
Given the piperidine component, there is potential for neuropharmacological applications. Compounds with similar structures have shown promise as modulators of neurotransmitter systems, which could lead to therapeutic uses in treating neurological disorders .
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for 2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol, and how can purity be ensured?
Methodological Answer: The synthesis typically involves multi-step reactions:
Piperidine Functionalization: Introduce the ethan-1-ol group via nucleophilic substitution or reductive amination using piperidin-4-yl precursors.
Thiophene Coupling: Attach the 4-bromothiophene moiety via Suzuki-Miyaura cross-coupling or alkylation under basic conditions (e.g., K₂CO₃ in DMF) .
Purification: Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (e.g., ethanol/water) are critical for achieving >95% purity. LC-MS and NMR (¹H/¹³C) validate structural integrity .
Q. How can structural characterization of this compound be performed to confirm its configuration?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks for the piperidine ring (δ ~2.5–3.5 ppm for CH₂ groups), bromothiophene (δ ~6.5–7.2 ppm), and hydroxyl proton (δ ~1.5–2.0 ppm, broad) .
- HRMS: Confirm molecular weight (e.g., [M+H]+ expected for C₁₃H₁₉BrNO₂S: 348.03).
- X-ray Crystallography: Resolve stereochemistry by co-crystallizing with a protein target (e.g., GLS1) or using heavy-atom derivatives. Real-space correlation coefficients >0.9 and RMSZ-bond angles <2.5 indicate reliable geometry .
Advanced Research Questions
Q. What is the hypothesized mechanism of action for this compound in targeting glutaminase 1 (GLS1), and how can inhibitory activity be validated?
Methodological Answer:
Q. How can crystallographic data resolve discrepancies in reported binding affinities of analogs?
Methodological Answer:
- Ligand-Protein Co-Crystallization: Soak the compound into GLS1 crystals and analyze electron density maps (e.g., PDB: 7F7W). Parameters like real-space R factor (<0.2) and correlation coefficient (>0.8) validate ligand placement .
- Molecular Dynamics (MD): Simulate binding poses to identify key interactions (e.g., bromine-thiophene π-stacking with Phe438). Compare RMSD values (<2.0 Å) across simulations to assess stability .
Q. What strategies address contradictory data on in vivo pharmacokinetics and toxicity?
Methodological Answer:
- Metabolic Stability: Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Optimize logP (target ~2.5) via substituent modifications (e.g., replacing bromine with chlorine) .
- Toxicity Screening: Conduct acute toxicity studies in rodents (OECD 423 guidelines). Monitor hepatotoxicity via ALT/AST levels and histopathology .
Q. How does the bromothiophene group influence reactivity compared to other halogenated analogs?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
